

Spectroscopic Characterization of 2-Nitrochalcone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B191979

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Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.^[1] Among these, **2-Nitrochalcone**, formally known as (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a compound of significant interest in medicinal chemistry and materials science.^[1] The presence of the nitro group in the ortho position of one of the aromatic rings imparts unique electronic and steric properties, influencing its chemical reactivity and biological activity.

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of **2-Nitrochalcone**. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical methods is paramount for quality control, reaction monitoring, and structural verification. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of **2-Nitrochalcone** characterization. The synthesis of **2-Nitrochalcone** is typically achieved via the Claisen-Schmidt condensation of 2-nitroacetophenone and benzaldehyde.^[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For conjugated systems like chalcones, this technique provides valuable information about the extent of conjugation and the presence of chromophores.

Theoretical Basis

The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands.[3] The first, appearing at a shorter wavelength (Band I), is attributed to the π - π^* electronic transition of the aromatic rings. The second, at a longer wavelength (Band II), corresponds to the π - π^* transition of the entire conjugated enone system (cinnamoyl group).[3] The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted chalcone.

Experimental Protocol

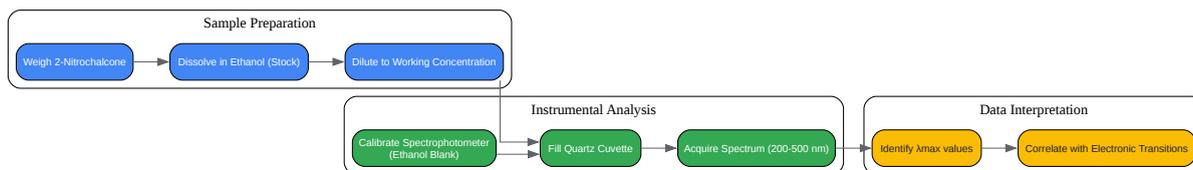
Objective: To obtain the UV-Vis absorption spectrum of **2-Nitrochalcone** and determine its absorption maxima (λ_{max}).

Materials:

- **2-Nitrochalcone** sample
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of **2-Nitrochalcone** in ethanol at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).
- **Instrument Calibration:** Calibrate the spectrophotometer using spectroscopic grade ethanol as the blank.
- **Spectral Acquisition:** Record the UV-Vis spectrum of the **2-Nitrochalcone** solution from 200 to 500 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).



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Figure 2: Correlation of NMR data with the structure of **2-Nitrochalcone**.

Data Interpretation

The following table summarizes the expected ^1H and ^{13}C NMR data for **2-Nitrochalcone**, based on literature values for closely related structures. [2] ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.00	d	~16.0	H α (vinylic)
~7.40 - 7.80	m	-	Aromatic protons
~7.90	d	~16.0	H β (vinylic)

^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~121 - 140	Aromatic & Vinylic Carbons
~148	Aromatic C- NO_2
~190	C=O (Carbonyl)

The most diagnostic feature in the ^1H NMR spectrum is the pair of doublets for the vinylic protons with a large coupling constant of approximately 16.0 Hz, which unequivocally confirms the E (trans) configuration of the double bond. [2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Theoretical Basis

Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the analyte molecule. The resulting mass spectrum shows a molecular ion peak (M^+) corresponding to the intact molecule, and several fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure.

Experimental Protocol

Objective: To obtain the EI mass spectrum of **2-Nitrochalcone** to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

- **2-Nitrochalcone** sample
- GC-MS or a direct insertion probe MS system

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source. This can be done via a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or a direct insertion probe.
- **Ionization:** Bombard the sample molecules with high-energy electrons (typically 70 eV).
- **Mass Analysis:** Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

- Detection: Detect the ions and generate the mass spectrum.
- Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Data Interpretation

The molecular formula of **2-Nitrochalcone** is $C_{15}H_{11}NO_3$, with a molecular weight of 253.25 g/mol . [1]The EI mass spectrum should show a molecular ion peak at $m/z = 253$. The fragmentation of chalcones is complex, but some characteristic fragments can be identified.

Expected Fragmentation Pattern for **2-Nitrochalcone**:

m/z	Proposed Fragment
253	$[M]^+$ (Molecular Ion)
105	$[C_6H_5CO]^+$ (Benzoyl cation)
102	$[C_8H_6]^+$
77	$[C_6H_5]^+$ (Phenyl cation)

The base peak (most intense peak) is often the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl group and the vinylic system. [4]The phenyl cation at m/z 77 arises from the further fragmentation of the benzoyl cation. [4]

Conclusion

The comprehensive characterization of **2-Nitrochalcone** is achieved through the synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of the extended conjugated system. FT-IR spectroscopy provides a definitive fingerprint of the key functional groups, notably the α,β -unsaturated ketone and the nitro group. High-resolution 1H and ^{13}C NMR spectroscopy offers an unambiguous determination of the molecular structure and confirms the E-stereochemistry of the vinylic double bond. Finally, mass spectrometry verifies the molecular weight and provides valuable information on the fragmentation pattern, further corroborating the proposed structure. Together, these methods form a self-validating

analytical workflow essential for the rigorous scientific investigation of **2-Nitrochalcone** and its derivatives in research and development.

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